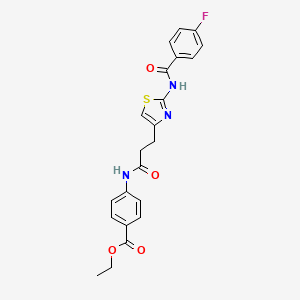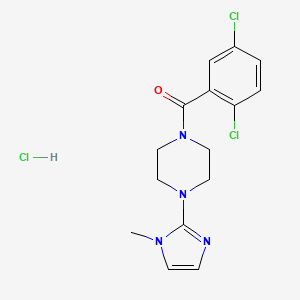
(2,5-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Antiviral Activity
Imidazole derivatives, such as the one in your compound, have been reported to show antiviral activity . For example, certain derivatives have shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Imidazole-containing compounds have been associated with anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Compounds containing imidazole have been studied for their potential anticancer effects . Their mechanism of action in this context is still under investigation.
Antimicrobial Activity
Imidazole derivatives have demonstrated antimicrobial activity, making them potentially useful in combating various bacterial infections .
Antidiabetic Activity
Some imidazole derivatives have shown antidiabetic activity , suggesting potential applications in the treatment of diabetes.
Antioxidant Activity
Imidazole derivatives have been evaluated for antioxidant activity . Antioxidants are crucial in protecting the body’s cells from damage by free radicals.
Inhibition of GSK-3β
The compound SB-216763, which is similar to your compound, has been used to inhibit GSK-3β in human brain microvascular endothelial cell line and colorectal cancer cells . This suggests potential applications in neurology and oncology.
Antifungal and Antihelmintic Activities
Imidazole derivatives have also shown antifungal and antihelmintic activities , indicating potential use in treating fungal infections and parasitic worm infestations.
Mécanisme D'action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Safety and Hazards
Safety information for similar compounds indicates the need for caution. For example, cis-2-(2,4-Dichlorophenyl)-2-(1H-Imidazole-1-yl-methyl-1,3-dioxolan-4-yl)methyl-4-methylbenzenesulfonate has hazard statements including H302, H315, H319, H332, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .
Orientations Futures
Given the broad range of chemical and biological properties of imidazole and its derivatives, there is great potential for the development of new drugs . Public health problems are increasing due to antimicrobial resistance (AMR) in drug therapy, so there is a need for the development of a new drug that overcomes the AMR problems .
Propriétés
IUPAC Name |
(2,5-dichlorophenyl)-[4-(1-methylimidazol-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N4O.ClH/c1-19-5-4-18-15(19)21-8-6-20(7-9-21)14(22)12-10-11(16)2-3-13(12)17;/h2-5,10H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZKOAXEMJGTFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dichlorophenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2493251.png)
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2493253.png)


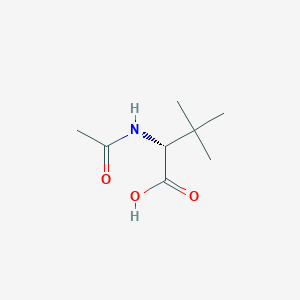
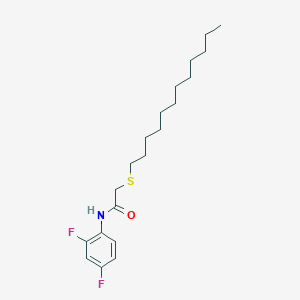
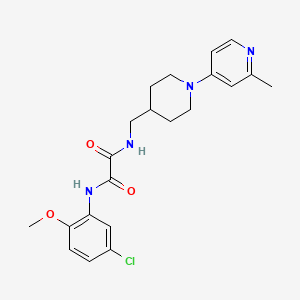
![1-[3-[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-4-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2493266.png)
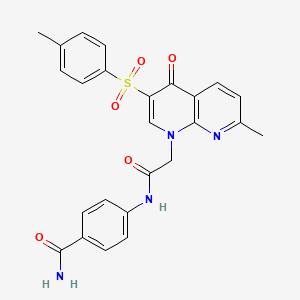
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)
![N-[[5-butylsulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2,4-dichlorobenzamide](/img/structure/B2493270.png)

